molecular formula C11H14N2O B12098606 3,4-dihydro-3,6,7-trimethyl-1H-quinoxalin-2-one

3,4-dihydro-3,6,7-trimethyl-1H-quinoxalin-2-one

Cat. No.: B12098606
M. Wt: 190.24 g/mol
InChI Key: INIYHCUZVGWZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-3,6,7-trimethyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring, with three methyl groups attached at positions 3, 6, and 7, and a carbonyl group at position 2. It is of significant interest due to its potential therapeutic properties and chemical versatility .

Preparation Methods

The synthesis of 3,4-dihydro-3,6,7-trimethyl-1H-quinoxalin-2-one can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. This reaction typically proceeds through the formation of an intermediate diimine, which then cyclizes to form the quinoxaline core . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

3,4-Dihydro-3,6,7-trimethyl-1H-quinoxalin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dihydro-3,6,7-trimethyl-1H-quinoxalin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-3,6,7-trimethyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3,4-Dihydro-3,6,7-trimethyl-1H-quinoxalin-2-one can be compared with other quinoxaline derivatives, such as:

The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,6,7-trimethyl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-6-4-9-10(5-7(6)2)13-11(14)8(3)12-9/h4-5,8,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIYHCUZVGWZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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